rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester
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Overview
Description
rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester is an organic compound with the molecular formula C11H9FO4 and a molecular weight of 224.19 . This compound is a derivative of benzopyran and contains a fluorine atom, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6-fluoro-4-chromanone.
Carboxylation: The precursor undergoes carboxylation to introduce the carboxylic acid group.
Esterification: The carboxylic acid is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid: This compound lacks the methyl ester group but shares the core structure.
6-Fluoro-4-oxochroman-2-carboxylic Acid: Similar structure but with different functional groups.
Uniqueness
rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester is unique due to the presence of both the fluorine atom and the methyl ester group. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-4,10H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEDYQYJCQNIPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C2=C(O1)C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640611 |
Source
|
Record name | Methyl 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134102-10-6 |
Source
|
Record name | Methyl 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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